S-[(4-bromophenyl)methyl] ethanethioate
Description
Overview of Thioester Functionality in Organic Chemistry
Thioesters are a class of organosulfur compounds with the general structure R-C(=O)-S-R'. They are analogous to esters but with a sulfur atom replacing the ester oxygen linked to the carbonyl group. This substitution of oxygen with sulfur has profound implications for the chemical reactivity of the functional group.
The carbon-sulfur bond in a thioester is weaker and longer than the corresponding carbon-oxygen bond in an ester. Furthermore, the overlap between the p-orbitals of the carbonyl carbon and the 3p orbital of sulfur is less effective than the p-p overlap in an ester. Consequently, the resonance stabilization of the thioester group is diminished, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. sigmaaldrich.com This enhanced reactivity makes thioesters excellent acylating agents, capable of transferring an acyl group to a variety of nucleophiles under milder conditions than those required for esters. nih.gov
In biochemical systems, this reactivity is harnessed in the form of acetyl-CoA and other acyl-CoA thioesters, which are central to numerous metabolic processes, including the Krebs cycle and fatty acid metabolism. researchgate.netmdpi.com In synthetic organic chemistry, thioesters are versatile intermediates. They can be converted to esters, amides, and ketones, and participate in unique transformations such as the Fukuyama coupling, a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. researchgate.net The synthesis of thioesters can be achieved through several methods, including the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent, or the reaction of an acid chloride with a thiol or its salt. researchgate.net
| Property | Esters (R-CO-OR') | Thioesters (R-CO-SR') |
|---|---|---|
| Bonding | C-O single bond | C-S single bond |
| Reactivity of Carbonyl | Less reactive | More reactive (more electrophilic) |
| Resonance Stabilization | More stabilized | Less stabilized |
| Acylating Ability | Moderate | Excellent |
| Biological Role | Common in lipids, flavor compounds | Central to metabolism (e.g., Acetyl-CoA) |
Significance of Brominated Phenylmethyl Scaffolds in Synthetic Design
The brominated phenylmethyl scaffold is a privileged structural motif in organic synthesis, particularly in the design of pharmaceuticals and functional materials. The term "phenylmethyl," more commonly known as benzyl (B1604629), refers to the C6H5CH2- group. The presence of a bromine atom on the phenyl ring significantly enhances the synthetic utility of this scaffold.
The bromine atom serves as a versatile functional handle for a variety of chemical transformations. It is an excellent leaving group in nucleophilic aromatic substitution reactions under certain conditions and is a key participant in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from relatively simple precursors.
Furthermore, the benzylic position (the methylene (B1212753) group attached to the phenyl ring) is inherently reactive. It can be readily functionalized through radical halogenation or oxidation. The presence of the aromatic ring stabilizes adjacent radicals, carbocations, and carbanions, facilitating a wide range of transformations at this site.
The combination of a reactive benzylic position and a versatile bromine-substituted aromatic ring makes brominated phenylmethyl scaffolds highly valuable building blocks in multi-step syntheses.
| Compound | Application | Reference |
|---|---|---|
| 4-Bromobenzyl bromide | Alkylation of various nucleophiles, precursor to other 4-substituted benzyl compounds. | prepchem.com |
| 4-Bromobenzyl alcohol | Intermediate for the synthesis of pharmaceuticals and agrochemicals. | bldpharm.com |
| 4-Bromobenzaldehyde | Building block for the synthesis of more complex molecules via reactions of the aldehyde group. | |
| 4-Bromobenzoic acid | Used in Suzuki-Miyaura coupling and other reactions to introduce a substituted phenyl ring. | sigmaaldrich.com |
Positioning of S-[(4-bromophenyl)methyl] Ethanethioate within Specialized Chemical Synthesis
Given the functionalities present in this compound, its role in specialized chemical synthesis can be inferred. The compound is likely synthesized via the reaction of 4-bromobenzyl halide (such as the bromide) with a thioacetate (B1230152) salt, a straightforward and efficient method for thioester formation.
Once formed, this compound can be envisioned as a dual-functional building block. The thioester moiety can be utilized for acylation or as a precursor to the corresponding thiol, (4-bromophenyl)methanethiol, through hydrolysis or reduction. This thiol could then be used in various other reactions, such as Michael additions or further alkylations.
The brominated phenyl ring provides a site for further elaboration. For instance, a Suzuki-Miyaura coupling could be performed to introduce a new aryl or alkyl group at the 4-position of the phenyl ring, leading to a diverse array of derivatives. This strategy would allow for the late-stage functionalization of the molecule, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Therefore, this compound is positioned as a potentially valuable intermediate for the synthesis of complex molecules containing a substituted benzylthioether moiety. Its utility would lie in synthetic routes where a protected thiol is required and where subsequent modification of the aromatic ring is desired.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 351003-15-1 | bldpharm.com |
| Molecular Formula | C9H9BrOS | bldpharm.com |
| Molecular Weight | 245.14 g/mol | bldpharm.com |
Current Research Trends and Unaddressed Challenges Pertaining to the Compound
A review of the current chemical literature indicates that this compound is not a compound that has been the subject of extensive, dedicated research programs. Its appearance is more likely as an intermediate in a larger synthetic sequence, rather than the final target of a study. As such, there are no clearly defined research trends specifically associated with this molecule.
The primary unaddressed challenge, therefore, is the full exploration of its synthetic potential. While its possible applications can be extrapolated from the known reactivity of its functional groups, detailed studies on its reaction scope and limitations are lacking. For instance, the chemoselective reactivity of the thioester in the presence of the bromo-aromatic ring (or vice versa) under various reaction conditions has not been systematically investigated.
Future research could focus on several areas:
Systematic investigation of its reactivity: A thorough study of its behavior with various nucleophiles, under different catalytic conditions for cross-coupling, and in other transformations would provide a valuable dataset for synthetic chemists.
Application in the synthesis of bioactive molecules: The structural motifs present in this compound are found in various biologically active compounds. A focused effort to use this compound as a key building block in the synthesis of novel therapeutic agents could yield interesting results.
Development of novel materials: The ability to functionalize both ends of the molecule makes it a potential candidate for the synthesis of novel polymers or functional materials with interesting electronic or photophysical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-[(4-bromophenyl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTXWFPVIBMGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408410 | |
| Record name | S-[(4-Bromophenyl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-15-1 | |
| Record name | S-[(4-Bromophenyl)methyl] ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[(4-Bromophenyl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 4 Bromophenyl Methyl Ethanethioate
Direct Thioesterification Protocols
Direct methods for the synthesis of S-[(4-bromophenyl)methyl] ethanethioate involve the direct formation of the thioester from readily available precursors in a single or a few straightforward steps.
Nucleophilic Substitution Reactions with Ethanethiolate Anions
A common and effective method for synthesizing this compound is through the nucleophilic substitution reaction of a 4-bromobenzyl halide with an ethanethiolate anion. This reaction is a classic example of an SN2 mechanism. The ethanethiolate anion, typically generated by treating ethanethiol (B150549) with a base, acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-bromobenzyl halide and displacing the halide leaving group.
The general reaction is as follows:
Br-C₆H₄-CH₂-X + CH₃COS⁻ → Br-C₆H₄-CH₂-SCOCH₃ + X⁻ (where X = Cl, Br, I)
The efficiency and yield of this nucleophilic substitution reaction are highly dependent on the reaction conditions. The choice of solvent, temperature, and base plays a crucial role in optimizing the synthesis.
Solvent: The solvent can significantly influence the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the ethanethiolate salt, leaving the anion more nucleophilic and available for reaction. researchgate.net In some cases, less polar solvents like ethyl acetate (B1210297) or even solvent-free conditions have been shown to be effective, potentially offering environmental and practical advantages. researchgate.net
Temperature: The reaction temperature affects the rate of reaction. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the product. The optimal temperature is typically determined empirically for a specific set of reactants and solvent.
Base: The choice of base is critical for the deprotonation of thioacetic acid to form the nucleophilic ethanethiolate anion. Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate, cesium carbonate). The strength of the base should be sufficient to deprotonate the thiol without causing undesirable side reactions with the starting materials or product.
Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | NaOH | Room Temperature | Moderate |
| 2 | Acetonitrile | K₂CO₃ | 50 | Good |
| 3 | DMSO | Cs₂CO₃ | 80 | High |
| 4 | Ethyl Acetate | Et₃N | Reflux | Moderate |
Note: This table is a representative example and actual yields may vary based on specific experimental details.
For the synthesis of this compound from an achiral starting material like 4-bromobenzyl bromide, the product itself is achiral, and therefore, stereochemical considerations at the benzylic carbon are not applicable. However, in related reactions where a chiral electrophile is used, the SN2 mechanism typically proceeds with an inversion of stereochemistry at the electrophilic carbon. While not directly relevant to the synthesis of this specific achiral compound, it is a fundamental principle in thioester formation via nucleophilic substitution. organic-chemistry.org
Michael Addition Reactions Involving Thioacetic Acid and Activated Olefins
The Michael addition, or conjugate addition, of thioacetic acid to an appropriately activated olefin can also be a viable route for the synthesis of thioesters. srce.hr In the context of this compound, this would involve the reaction of thioacetic acid with a Michael acceptor containing the 4-bromobenzyl group, such as 1-(4-bromophenyl)ethenone (not a common starting material).
A more relevant application of the Michael addition concept is the reaction of thiols with α,β-unsaturated carbonyl compounds. nih.govresearchgate.net While not a direct route to this compound, this reaction is a fundamental method for forming C-S bonds in other contexts. srce.hr The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate. researchgate.net The reversibility of the Michael addition of thiols has also been explored as a tool in dynamic combinatorial chemistry. rsc.org
Coupling Reactions for S-C(sp³) Bond Formation
Modern synthetic chemistry offers a variety of metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. While more commonly applied to the formation of C(sp²)-S bonds, there are emerging methods for C(sp³)-S bond formation that could be adapted for the synthesis of this compound. chemrxiv.org These reactions often involve the coupling of a thiol or its derivative with an alkyl halide or pseudohalide in the presence of a transition metal catalyst, such as palladium, nickel, or copper. chemrxiv.orgnih.gov For instance, iron-catalyzed cross-coupling reactions have been reported for the coupling of benzyl (B1604629) halides with thiols. chemrxiv.org
Indirect Synthetic Pathways and Precursor Derivatization
Indirect methods involve the synthesis of a precursor molecule which is then converted to the final product, this compound.
A common indirect route involves the initial synthesis of (4-bromophenyl)methanethiol (also known as 4-bromobenzyl mercaptan) from 4-bromobenzyl halide. semanticscholar.orgscbt.comsigmaaldrich.comsigmaaldrich.com This can be achieved by reacting the halide with a sulfur nucleophile like thiourea, followed by hydrolysis. semanticscholar.org The resulting (4-bromophenyl)methanethiol can then be acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield the desired thioester.
Step 1: Synthesis of (4-bromophenyl)methanethiol
Br-C₆H₄-CH₂-Br + S=C(NH₂)₂ → [Br-C₆H₄-CH₂-S-C(NH₂)(NH₂)]⁺Br⁻ [Br-C₆H₄-CH₂-S-C(NH₂)(NH₂)]⁺Br⁻ + OH⁻ → Br-C₆H₄-CH₂-SH
Step 2: Acylation of (4-bromophenyl)methanethiol
Br-C₆H₄-CH₂-SH + CH₃COCl → Br-C₆H₄-CH₂-SCOCH₃ + HCl
Another potential indirect pathway involves the conversion of 4-bromobenzyl alcohol to the corresponding thioester. This can be achieved through a one-pot reaction with thioacetic acid in the presence of a strong acid catalyst like tetrafluoroboric acid. nih.gov
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Starting Materials | Key Intermediates | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 4-bromobenzyl halide, Thioacetic acid | None | Atom economical, often one-pot | May require careful optimization of conditions |
| Indirect via Mercaptan | 4-bromobenzyl halide, Thiourea, Acetylating agent | (4-bromophenyl)methanethiol | Robust and well-established | Two-step process, involves handling of malodorous mercaptan semanticscholar.org |
| Indirect via Alcohol | 4-bromobenzyl alcohol, Thioacetic acid | None | Utilizes readily available alcohol | May require strong acid catalyst, potential for side reactions |
Functional Group Interconversions at the Ethanethioate Moiety
The ethanethioate group, once incorporated into the this compound molecule, is not merely a static feature but a reactive handle for further synthetic transformations. warwick.ac.uk Thioesters are known to be more reactive than their oxygen-containing ester counterparts, making them valuable intermediates in organic synthesis. warwick.ac.uk Key transformations include hydrolysis, amidation, and reduction.
Hydrolysis: The thioester can be readily hydrolyzed under either acidic or basic conditions to yield 4-bromobenzyl thiol and a carboxylic acid. This is a fundamental reaction for deprotecting a thiol group, where the thioacetate (B1230152) serves as a stable, odorless precursor to the often-malodorous thiol. wikipedia.org
Amidation: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This transformation is significantly faster than the aminolysis of corresponding oxygen esters, highlighting the utility of thioesters as efficient acylating agents. warwick.ac.uk
Reduction: The ethanethioate moiety can be selectively reduced. For instance, treatment with reducing agents like triethylsilane in the presence of a palladium catalyst can yield the corresponding aldehyde. warwick.ac.uk This provides a pathway to synthesize 4-bromophenylacetaldehyde from the thioester.
Table 1: Key Functional Group Interconversions of the Ethanethioate Moiety
| Transformation | Product Type | Typical Reagents | Significance |
|---|---|---|---|
| Hydrolysis | Thiol | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Deprotection to reveal the free thiol. wikipedia.org |
| Amidation | Amide | Primary or secondary amines (e.g., RNH₂, R₂NH) | Efficient acylation to form C-N bonds. warwick.ac.uk |
| Reduction to Aldehyde | Aldehyde | Triethylsilane (Et₃SiH), Pd/C | Selective reduction of the thioester. warwick.ac.uk |
| Conversion to Ketone | Ketone | Organozinc compounds | Formation of a new C-C bond. warwick.ac.uk |
Strategies for Introducing the 4-Bromophenylmethyl Fragment
The most direct and widely used method for synthesizing this compound is through the nucleophilic substitution reaction between a 4-bromobenzyl halide and a thioacetate salt. This classic S_N2 reaction is efficient and proceeds under mild conditions.
The typical procedure involves reacting 4-bromobenzyl bromide with potassium thioacetate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. wikipedia.org The thioacetate anion acts as a potent sulfur nucleophile, displacing the bromide leaving group to form the desired S-C bond. This method is advantageous due to the commercial availability and stability of the starting materials. It also avoids the direct handling of the volatile and malodorous 4-bromobenzyl thiol. arkat-usa.org
Table 2: Typical Conditions for Synthesis via Nucleophilic Substitution
| Substrates | Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 4-Bromobenzyl Bromide | Potassium Thioacetate (KSAc) | Acetone, DMF, or Ethanol | Room temperature to reflux | This compound |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Both transition metals and small organic molecules have been employed as catalysts for the formation of C-S bonds in thioesters.
Transition Metal-Catalyzed C-S Bond Formation
While direct nucleophilic substitution is effective, catalytic methods offer alternative routes, particularly from different starting materials like alcohols. Copper-catalyzed reactions, for instance, have been developed for the thioetherification of benzyl alcohols. nih.gov This methodology can be adapted for thioester synthesis by using thioacetic acid as the sulfur source.
In a representative system, a benzyl alcohol can be coupled with a thiol in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov The reaction is believed to proceed through a Lewis acid-mediated S_N1-type mechanism, where the catalyst activates the alcohol for nucleophilic attack by the sulfur species. nih.gov This approach is valuable as benzyl alcohols are often readily available or easily prepared. Furthermore, palladium-catalyzed protocols have been developed for preparing benzyl aryl thioethers, which often involve the in-situ formation of a benzyl thioacetate intermediate from a benzyl halide and potassium thioacetate. nih.govacs.org
Table 3: Representative Transition Metal-Catalyzed Synthesis of Benzyl Thioethers/Thioesters
| Starting Material (Benzyl Source) | Sulfur Source | Catalyst System | Key Features |
|---|---|---|---|
| Benzyl Alcohols | Thiols / Thioacetic Acid | Cu(OTf)₂ | C-O bond cleavage; proceeds under mild conditions. nih.gov |
| Benzyl Halides | Potassium Thioacetate | Palladium complexes (e.g., with tBuBrettPhos) | Used in one-pot protocols for subsequent cross-coupling. nih.govresearchgate.net |
Organocatalytic Methods for Thioester Synthesis
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, presents a powerful and often more sustainable alternative to metal catalysis. For thioester synthesis, organocatalytic methods typically involve the activation of either the carboxylic acid/thioacid or the alcohol component.
One plausible strategy involves the use of an organophosphorus catalyst. For example, a phosphine (B1218219) oxide can serve as a precatalyst in an umpolung reaction that enables the deoxygenative coupling of an alcohol (like 4-bromobenzyl alcohol) with a thioacid or a precursor. organic-chemistry.org Another approach is the direct Brønsted acid-catalyzed esterification between an alcohol and a thioacid. Catalysts like p-toluenesulfonic acid have been shown to promote the conversion of alcohols into thioesters under solvent-free conditions. researchgate.net Photochemical organocatalytic methods have also emerged for the synthesis of related thioethers, suggesting potential future applications in thioester synthesis under very mild, light-mediated conditions. nih.gov
Table 4: Potential Organocatalytic Routes to this compound
| Catalyst Type | Proposed Substrates | Activation Principle | Potential Advantage |
|---|---|---|---|
| Brønsted Acid (e.g., p-TsOH) | 4-Bromobenzyl alcohol + Thioacetic acid | Activation of the alcohol for nucleophilic attack. researchgate.net | Metal-free, potentially solvent-free conditions. |
| Organophosphorus Catalyst | 4-Bromobenzyl alcohol + Thioacetic acid derivative | Redox cycling (PIII/PV=O) to drive the reaction. organic-chemistry.org | High functional group tolerance. |
| Photoredox Organocatalyst | 4-Bromobenzyl precursor + Sulfur source | Single-electron transfer (SET) under visible light. nih.gov | Extremely mild conditions, novel reactivity pathways. |
Mechanistic Investigations of Chemical Transformations Involving S 4 Bromophenyl Methyl Ethanethioate
Reactivity of the Thioester Carbonyl Group
The thioester group is a key functional moiety in S-[(4-bromophenyl)methyl] ethanethioate, and its reactivity is centered around the electrophilic nature of the carbonyl carbon.
Nucleophilic Acyl Substitution Pathways
Thioesters readily undergo nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the thiolate leaving group. researchgate.netnih.gov For this compound, the leaving group would be (4-bromophenyl)methanethiolate.
Key reactions following this pathway include:
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, thioesters hydrolyze to form a carboxylic acid and a thiol. cdnsciencepub.comcdnsciencepub.com
Aminolysis: Reaction with amines leads to the formation of amides, a process that is generally favorable.
Transesterification: Alcohols can react with thioesters to produce esters.
The rate of these reactions is influenced by the nature of the nucleophile and the stability of the leaving group. The (4-bromophenyl)methanethiolate is a relatively stable leaving group, comparable to other substituted benzyl (B1604629) thiolates, facilitating these substitution reactions.
Table 1: General Nucleophilic Acyl Substitution Reactions of Thioesters
| Reaction | Nucleophile | Product from this compound | By-product |
| Hydrolysis | H₂O | Acetic acid | (4-bromophenyl)methanethiol |
| Aminolysis | R-NH₂ | N-substituted acetamide | (4-bromophenyl)methanethiol |
| Alcoholysis | R-OH | Alkyl acetate (B1210297) | (4-bromophenyl)methanethiol |
Sulfur-Assisted Acylation Mechanisms
While direct literature on sulfur-assisted acylation for this specific compound is unavailable, in certain contexts, the sulfur atom of a thioester can play a role in modulating the reactivity of the acyl group. For instance, in enzyme-catalyzed reactions, the active site may interact with the sulfur atom to facilitate the acyl transfer. In synthetic applications, intramolecular reactions where a nucleophilic center elsewhere in the molecule is positioned to interact with the thioester group could lead to cyclization, with the sulfur atom influencing the stereochemical outcome or reaction rate.
Reactivity of the (4-bromophenyl)methyl Moiety
The (4-bromophenyl)methyl portion of the molecule offers several sites for chemical transformation, including the aromatic ring and the benzylic position.
Aromatic Substitution Reactions on the Brominated Phenyl Ring
The bromine atom and the methylene (B1212753) ethanethioate group on the phenyl ring direct the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org
Directing Effects: Bromine is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawal and resonance electron-donation. The -CH₂SCOCH₃ group is generally considered to be weakly deactivating and would also likely direct to the ortho and para positions (relative to itself). Given that the para position is blocked by bromine, electrophilic attack would be directed to the positions ortho to the bromine and ortho to the methylene group.
Typical SEAr Reactions: These include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The presence of the deactivating bromine atom means that harsher reaction conditions may be required compared to unsubstituted benzene (B151609).
Nucleophilic aromatic substitution (SNAr) on the brominated phenyl ring is generally unlikely as it typically requires strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group (bromide) to activate the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Radical Pathways Involving the Benzylic Position
The benzylic C-H bonds of the methylene group are susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. numberanalytics.com The unpaired electron in the benzyl radical can delocalize into the benzene ring.
Studies on the thermolysis of related benzyl thioesters have shown that homolytic cleavage of the C-S bond can occur at high temperatures, leading to the formation of a benzyl radical and an acylthiyl radical. cdnsciencepub.comcdnsciencepub.com These radicals can then undergo various subsequent reactions, such as dimerization to form 1,2-bis(4-bromophenyl)ethane (B1282024) or reaction with other radical species present. The benzyl radical can also be intercepted by oxygen to form peroxy radicals, which can lead to oxidation products like 4-bromobenzaldehyde. nih.gov
Table 2: Potential Radical Reactions Involving the Benzylic Position
| Reaction Type | Initiator | Key Intermediate | Potential Products |
| Hydrogen Abstraction | Radical Initiator (e.g., AIBN) | 4-bromobenzyl radical | Dimerized products, oxidation products |
| C-S Bond Homolysis | Heat (Thermolysis) | 4-bromobenzyl radical, acetylthiyl radical | Dimerized products, disproportionation products |
Rearrangement Reactions and Fragmentation Processes
While no specific rearrangement reactions are prominently documented for this compound, related systems offer insights into potential transformations. For instance, the Newman-Kwart rearrangement involves the thermal migration of an aryl group from an oxygen atom of a thiocarbamate to the sulfur atom. A benzylic equivalent of this rearrangement has been studied for O-benzyl thiocarbamates, which rearrange to S-benzyl thiocarbamates via a tight ion-pair intermediate involving a benzylic carbocation. kiku.dkfigshare.com The stability of the 4-bromobenzyl cation would be a key factor in such a process.
Under mass spectrometry conditions, this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways would likely involve:
Cleavage of the C-S bond to give the stable 4-bromobenzyl cation (m/z 169/171) and the acetylthiyl radical.
Cleavage of the S-C(O) bond.
Loss of the acetyl group.
Fragmentation of the aromatic ring.
Table 3: Predicted Major Mass Spectrometry Fragments
| m/z (Isotopic Pattern for Br) | Fragment Ion |
| 169/171 | [C₇H₆Br]⁺ (4-bromobenzyl cation) |
| 43 | [CH₃CO]⁺ (acetyl cation) |
| 258/260 | [M]⁺ (Molecular ion) |
Pummerer-Type Rearrangements and Analogous Transformations
The Pummerer rearrangement is a classic transformation of sulfoxides into α-acyloxy thioethers in the presence of an activating agent, typically acetic anhydride. wikipedia.org While direct studies on this compound are not extensively documented, the mechanism can be inferred from the well-established pathway for related S-alkyl and S-benzyl sulfoxides.
The reaction initiates with the oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167). In the presence of an activator like acetic anhydride, the sulfoxide oxygen attacks an acetyl group, forming a sulfonium (B1226848) ion intermediate. A subsequent elimination, facilitated by a base (such as the acetate anion generated in the first step), leads to the formation of a highly reactive thionium (B1214772) ion. This electrophilic species is then trapped by a nucleophile. In a classic Pummerer rearrangement, the nucleophile is the acetate ion, resulting in an α-acetoxy thioether.
General Mechanism of the Pummerer Rearrangement:
Activation of the Sulfoxide: The sulfoxide is activated by an electrophile, commonly an acid anhydride, to form an acyloxysulfonium ion.
Formation of a Thionium Ion: A base abstracts a proton from the α-carbon, leading to the elimination of a carboxylic acid and the formation of a resonance-stabilized thionium ion.
Nucleophilic Trapping: The thionium ion is a potent electrophile and is readily attacked by a nucleophile to yield the final product.
The nature of the nucleophile can be varied, leading to a range of products. Intramolecular nucleophiles can also participate, leading to cyclized products. The (4-bromophenyl)methyl substituent would be expected to influence the stability of the thionium ion intermediate through inductive and resonance effects, potentially affecting the reaction rate and the regioselectivity of the nucleophilic attack.
Table 1: Key Intermediates in the Pummerer Rearrangement
| Intermediate | Structure | Role in the Mechanism |
| Acyloxysulfonium ion | R-S+(OAc)-CH2-Ar | Activated sulfoxide |
| Thionium ion | [R-S=CH-Ar]+ | Key electrophilic intermediate |
| α-Acyloxy thioether | R-S(OAc)-CH2-Ar | Final product |
Intramolecular Cyclization and Ring-Opening Mechanisms
While specific examples of intramolecular cyclization of this compound are not prevalent in the literature, the structural motifs present in the molecule allow for hypothetical cyclization pathways. For instance, under basic conditions, deprotonation of the benzylic carbon could generate a carbanion that could potentially attack an electrophilic site within the molecule, although the thioester carbonyl is generally less electrophilic than an aldehyde or ketone.
More plausible are cyclizations involving radical intermediates. Homolytic cleavage of the C-S bond or the C-Br bond could initiate a radical cascade that might terminate in a cyclization event, depending on the reaction conditions and the presence of suitable radical traps.
Conversely, ring-opening reactions are highly relevant in the context of the polymerization of cyclic thioesters (thiolactones). The mechanisms of these ring-opening polymerizations (ROP) provide insight into the fundamental reactivity of the thioester bond. Organocatalytic ROP of thiolactones can proceed through different mechanisms, including nucleophilic or bifunctional activation pathways. uri.edunih.govuri.edu In a nucleophilic mechanism, the initiator directly attacks the thioester carbonyl, leading to ring opening and the formation of a propagating thiolate species. nih.gov The higher nucleophilicity of thiols compared to alcohols is a key factor in these reactions. nih.gov
Table 2: Comparison of Initiators in Ring-Opening Polymerization of Thiolactones
| Initiator Type | Propagating Species | Key Feature |
| Alkoxide | Alkoxide | Common for ester ROP |
| Thiolate | Thiolate | Higher nucleophilicity |
| Amine | Amine | Can also act as a base |
Role as a Leaving Group in Substitution and Elimination Reactions
The ethanethioate group can act as a leaving group in nucleophilic substitution and elimination reactions. The stability of the resulting ethanethioate anion is a key determinant of its leaving group ability. Thiolates are generally considered good leaving groups because they are weak bases, a consequence of the relatively high acidity of the corresponding thiols (the pKa of ethanethioic acid is approximately 3.4). libretexts.org
In nucleophilic substitution reactions , a nucleophile attacks the benzylic carbon, displacing the ethanethioate group. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, solvent, and temperature. The benzylic nature of the carbon atom in this compound can stabilize a carbocation intermediate, potentially favoring an SN1 pathway under appropriate conditions. masterorganicchemistry.com However, strong nucleophiles and aprotic solvents would favor an SN2 mechanism. The 4-bromo substituent would have an electron-withdrawing inductive effect, which could slightly destabilize a developing positive charge in an SN1 transition state, while also making the benzylic carbon more electrophilic for an SN2 attack.
In elimination reactions , a strong base would be required to abstract a proton from the carbon adjacent to the aromatic ring (if such a proton exists in a substituted analogue) or from the methyl group of the ethanethioate moiety, although the latter is less common. The more typical elimination pathway for this substrate would be less likely due to the lack of a beta-hydrogen on the benzylic carbon. However, in analogous systems with appropriate substitution, the ethanethioate would serve as a competent leaving group.
The relative reactivity of thioesters compared to other carboxylic acid derivatives is well-established, with thioesters being more reactive towards nucleophilic acyl substitution than esters and amides. libretexts.org This is attributed to the better leaving group ability of the thiolate compared to the alkoxide or amide anion.
Table 3: Factors Influencing Substitution vs. Elimination
| Factor | Favors SN1 | Favors SN2 | Favors E1 | Favors E2 |
| Substrate | Tertiary, Benzylic, Allylic | Methyl, Primary | Tertiary, Benzylic, Allylic | Tertiary > Secondary |
| Nucleophile/Base | Weak Nucleophile | Strong Nucleophile | Weak Base | Strong, Bulky Base |
| Solvent | Polar Protic | Polar Aprotic | Polar Protic | Aprotic |
| Leaving Group | Good | Good | Good | Good |
Advanced Spectroscopic and Structural Elucidation of S 4 Bromophenyl Methyl Ethanethioate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of S-[(4-bromophenyl)methyl] ethanethioate is anticipated to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl and the ethanethioate moieties. Based on data from analogous compounds such as 4-(S-acetylthiomethyl)benzaldehyde and 4-bromophenyl acetamide, a detailed spectral assignment can be predicted. researchgate.netresearchgate.net
The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system. The protons ortho to the bromine atom (H-2') and those ortho to the methylene (B1212753) group (H-3') will have slightly different chemical shifts due to their distinct electronic environments. The methylene protons (-CH₂-) of the benzyl (B1604629) group will resonate as a singlet, as they lack adjacent protons to couple with. The methyl protons (-CH₃) of the acetyl group will also appear as a sharp singlet, shifted downfield due to the influence of the adjacent carbonyl group.
A predicted ¹H NMR data table is presented below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl Methyl (CH₃) | ~2.36 | Singlet | N/A |
| Methylene (CH₂) | ~4.15 | Singlet | N/A |
| Aromatic (H-3', H-5') | ~7.25 | Doublet | ~8.4 |
| Aromatic (H-2', H-6') | ~7.48 | Doublet | ~8.4 |
Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in different deuterated solvents.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon (C=O) of the thioester is the most deshielded, appearing at the lowest field (~195 ppm). The quaternary carbon attached to the bromine atom (C-Br) and the other substituted aromatic carbon (C-1') will also have characteristic chemical shifts. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear at higher fields.
A predicted ¹³C NMR data table is as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl Methyl (CH₃) | ~30.1 |
| Methylene (CH₂) | ~33.5 |
| C-Br (C-4') | ~121.5 |
| Aromatic CH (C-2', C-3', C-5', C-6') | ~129.5, ~131.9 |
| Aromatic Quaternary (C-1') | ~137.0 |
| Carbonyl (C=O) | ~195.0 |
Note: The predicted chemical shifts are based on data from similar structures and serve as an estimation. researchgate.netresearchgate.net
Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming these assignments. An HSQC spectrum would show correlations between directly bonded protons and carbons (e.g., the methylene protons and the methylene carbon). An HMBC spectrum reveals longer-range couplings (over two to three bonds), which are crucial for establishing the connectivity of the different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons and the aromatic carbon C-1', as well as the carbonyl carbon.
Further structural confirmation is achieved using two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
A COSY spectrum would highlight proton-proton couplings within the same spin system. For this compound, the most significant COSY correlation would be between the ortho- and meta-protons on the aromatic ring, confirming their adjacent relationship.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in a molecule based on their unique vibrational frequencies.
The IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band is expected for the carbonyl group (C=O) of the thioester, typically appearing in the range of 1690-1710 cm⁻¹. This is a key diagnostic peak. researchgate.net Other expected vibrations include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-S stretching, which is generally weaker and appears at lower frequencies.
A table of predicted characteristic IR absorption bands is provided below:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Thioester) | 1710-1690 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |
| C-S Stretch | 700-600 | Weak |
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also visible in Raman, often the non-polar bonds provide stronger signals. The C-S and S-S bonds, which are weak in IR, can sometimes be more readily observed in Raman spectra. The aromatic ring vibrations would also give rise to characteristic Raman signals. The combination of IR and Raman spectra provides a more complete vibrational fingerprint of the molecule, aiding in its unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Through ionization and subsequent analysis of fragment ions, detailed structural information can be inferred.
High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the determination of its elemental composition with a high degree of confidence. For this compound, the molecular formula is C9H9BrOS. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S).
Due to the presence of the bromine atom, the isotopic pattern is a key characteristic in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of similar intensity.
Table 1: Theoretical Exact Mass and Isotopic Pattern for this compound
| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |
| [C₉H₉⁷⁹BrOS]⁺ | M | 243.9636 | 100.0 |
| [C₉H₉⁸¹BrOS]⁺ | M+2 | 245.9615 | 97.3 |
This table presents theoretical data based on the chemical formula of this compound.
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. In electron ionization (EI) mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation pathways.
The most probable fragmentation would involve the cleavage of the benzylic C-S bond, which is relatively weak. This would lead to the formation of the 4-bromobenzyl cation, a highly stable resonance-stabilized carbocation. This fragment would be expected to be one of the most abundant ions in the spectrum. Another significant fragmentation pathway would be the loss of the acetyl group.
While a detailed fragmentation study for this compound is not available in the reviewed literature, the fragmentation of related structures containing the 4-bromobenzyl moiety can be used for comparison. For example, the mass spectrum of 1-(4-bromophenyl)ethanone shows a prominent peak for the 4-bromobenzoyl cation. nist.gov
Table 2: Predicted Major Fragment Ions of this compound in EI-MS
| Fragment Ion | Structure | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
| 4-bromobenzyl cation | [C₇H₆Br]⁺ | 169 | 171 |
| Thioacetic acid cation | [C₂H₄OS]⁺ | 76 | - |
| Acetyl cation | [C₂H₃O]⁺ | 43 | - |
This table is based on predicted fragmentation pathways and has not been experimentally confirmed from the searched sources.
X-ray Crystallography for Solid-State Structure Determination (applicable for derivatives)
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not reported in the available literature, the structure of a derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been determined. uzh.ch
This derivative incorporates the key 4-bromobenzylthio moiety. The crystallographic data for this compound reveals important structural parameters such as bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Selected Crystallographic Data for 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole uzh.ch
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3323(4) |
| b (Å) | 10.0289(4) |
| c (Å) | 14.1565(6) |
| β (°) | 109.434(2) |
| Volume (ų) | 1380.93(10) |
| Z | 4 |
The analysis of the crystal structure of this derivative provides insights into the conformational preferences of the 4-bromobenzylthio group and how it packs in a crystal lattice, influenced by intermolecular forces such as halogen bonding and π-π stacking.
Chiroptical Spectroscopy (if chiral centers are introduced)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. This compound itself is achiral. However, if a chiral center were introduced into a derivative, for example, by substitution at the benzylic position or by incorporating a chiral moiety, chiroptical spectroscopy would be a critical tool for its characterization.
These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution. The sign and intensity of the CD or VCD signals are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.
Currently, there are no specific studies in the searched literature detailing the synthesis and chiroptical analysis of chiral derivatives of this compound.
Computational and Theoretical Studies on S 4 Bromophenyl Methyl Ethanethioate
Electronic Structure and Reactivity Predictions
The electronic structure and inherent reactivity of S-[(4-bromophenyl)methyl] ethanethioate have been elucidated using sophisticated computational models. These studies provide a foundational understanding of the molecule's behavior at a quantum mechanical level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Typical DFT calculations, often utilizing basis sets such as 6-311G(d,p), can predict key geometric parameters. For this compound, the bond lengths and angles are influenced by the electronic nature of the substituents on the phenyl ring and the thioester group. The presence of the electron-withdrawing bromine atom and the thioester moiety significantly impacts the electronic distribution across the molecule.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.91 Å |
| C=O Bond Length | ~1.21 Å |
| C-S Bond Length | ~1.83 Å |
| S-C (methylene) Bond Length | ~1.78 Å |
| C-S-C Bond Angle | ~100.2° |
| O=C-S Bond Angle | ~123.5° |
Note: These values are illustrative and based on typical DFT calculations for similar brominated thioesters.
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the sulfur atom and the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is centered around the carbonyl carbon of the thioester group, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map reveals distinct electrostatic features.
The most negative potential (red and yellow regions) is concentrated around the carbonyl oxygen atom, a consequence of its high electronegativity and lone pairs of electrons. This region is a prime target for electrophiles. The area around the bromine atom also exhibits a region of negative electrostatic potential, though less intense than the carbonyl oxygen. In contrast, positive electrostatic potential (blue regions) is observed around the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as on the carbon atom of the carbonyl group. This positive potential on the carbonyl carbon underscores its electrophilic character and susceptibility to nucleophilic attack, a characteristic feature of thioesters. The presence of the bromine atom can also create a region of positive potential, known as a σ-hole, along the C-Br bond axis, which can participate in halogen bonding.
Mechanistic Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy profiles.
Computational Elucidation of Reaction Pathways
Thioesters are known to undergo a variety of reactions, most notably nucleophilic acyl substitution. Computational studies can model these reaction pathways in detail. For this compound, the hydrolysis reaction is a key process of interest. The generally accepted mechanism for thioester hydrolysis proceeds through a tetrahedral intermediate.
DFT calculations can be used to locate the transition state for the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon. The geometry of this transition state would show the partial formation of the new C-O bond and the partial breaking of the C=O double bond. The bromine substituent on the phenyl ring is expected to have a modest electronic influence on the reaction barrier, slightly increasing the electrophilicity of the carbonyl carbon.
Free Energy Profiles for Thioester Reactions
Thioester hydrolysis is generally an exergonic process. Computational studies on analogous thioester systems have shown that the rate-determining step is typically the formation of the tetrahedral intermediate. The calculated free energy of activation provides a quantitative measure of the reaction rate. While specific values for this compound are not available in the literature, they can be reliably estimated through computational modeling.
Table 2: Illustrative Free Energy Profile Data for Thioester Hydrolysis
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (Thioester + H₂O) | 0.0 |
| Transition State 1 | +15 to +20 |
| Tetrahedral Intermediate | +5 to +10 |
| Transition State 2 | +12 to +18 |
| Products (Carboxylic Acid + Thiol) | -5 to -10 |
Note: These values are representative for thioester hydrolysis and would require specific calculations for this compound.
Spectroscopic Property Prediction and Validation
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules.
DFT calculations can be employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The accuracy of these predictions has significantly improved, often providing results that are in good agreement with experimental data. The predicted NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfur atom, and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the bromine atom and the ethanethioate group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to Br) | ~7.5 | ~132 |
| Aromatic CH (meta to Br) | ~7.2 | ~130 |
| Methylene (-CH₂-) | ~4.1 | ~35 |
| Methyl (-CH₃) | ~2.3 | ~30 |
| Carbonyl (C=O) | - | ~195 |
| Aromatic C-Br | - | ~122 |
| Aromatic C-CH₂ | - | ~138 |
Note: These are estimated chemical shifts based on computational predictions for similar structures and are relative to a standard reference (e.g., TMS).
Computational methods can also predict vibrational frequencies corresponding to infrared (IR) spectroscopy. The predicted IR spectrum for this compound would exhibit a strong absorption band corresponding to the C=O stretching vibration of the thioester group, typically in the range of 1680-1710 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations, as well as vibrations associated with the brominated aromatic ring.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For this compound, theoretical ¹H and ¹³C NMR spectra would typically be calculated using quantum mechanical methods. The process involves optimizing the molecular geometry of the compound, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Following geometry optimization, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT).
The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.
The predicted chemical shifts provide insights into the electronic environment of each nucleus. For this compound, the electron-withdrawing bromine atom and the thioester group would significantly influence the chemical shifts of the aromatic and methylene protons and carbons. The electronegativity of the sulfur and oxygen atoms in the ethanethioate group would also play a crucial role in determining the shielding of adjacent nuclei.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | C2-H, C6-H | 7.45 | 131.8 |
| Aromatic CH | C3-H, C5-H | 7.20 | 129.5 |
| Methylene CH₂ | S-CH₂ | 4.10 | 33.5 |
| Methyl CH₃ | CO-CH₃ | 2.35 | 30.2 |
| Aromatic C-Br | C4 | - | 121.5 |
| Aromatic C-CH₂ | C1 | - | 137.0 |
| Carbonyl C=O | C=O | - | 196.0 |
Note: These are illustrative values and would require actual quantum chemical calculations for validation.
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry allows for the prediction of these vibrational frequencies and their corresponding intensities, which is invaluable for the assignment of experimental spectra.
Similar to NMR predictions, the process begins with the optimization of the molecular geometry at a specific level of theory (e.g., DFT/B3LYP/6-31G(d,p)). Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The output provides the frequency of each vibrational mode, its IR intensity, and its Raman activity.
For this compound, key vibrational modes would include the C=O stretch of the thioester, the C-S stretch, the C-Br stretch, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.
A representative table of calculated vibrational frequencies and their assignments for this compound is presented below.
Interactive Data Table: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |
| 1 | 3080 | Medium | Low | Aromatic C-H stretch |
| 2 | 2950 | Low | Medium | Methylene C-H stretch (asymmetric) |
| 3 | 2890 | Low | Medium | Methylene C-H stretch (symmetric) |
| 4 | 1695 | High | Medium | C=O stretch |
| 5 | 1590 | High | High | Aromatic C=C stretch |
| 6 | 1485 | High | High | Aromatic C=C stretch |
| 7 | 1100 | Medium | Low | C-CO-S stretch |
| 8 | 1010 | Medium | High | Aromatic ring breathing |
| 9 | 720 | Medium | Low | C-S stretch |
| 10 | 650 | High | Medium | C-Br stretch |
Note: These are illustrative values. Actual calculations would provide a full list of vibrational modes.
Conformational Analysis and Molecular Dynamics Simulations
Preferred Conformations and Rotational Barriers
The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis of this compound would focus on the rotation around key single bonds, particularly the C(aromatic)-CH₂ bond and the CH₂-S bond.
Computational methods can be used to map the potential energy surface as a function of dihedral angles. By systematically rotating these bonds and calculating the energy at each step, the most stable (lowest energy) conformations can be identified, along with the energy barriers to rotation between them. Studies on similar benzyl (B1604629) derivatives suggest that staggered conformations are generally preferred over eclipsed conformations to minimize steric hindrance. For this compound, the preferred conformation would likely involve the ethanethioate group being positioned to minimize interaction with the bulky bromine atom and the aromatic ring.
The rotational barrier is the energy difference between the most stable conformation (energy minimum) and the transition state (energy maximum) for rotation around a specific bond. These barriers provide insight into the molecule's flexibility at different temperatures. For the C-S bond in thioesters, rotational barriers are influenced by the nature of the substituents.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful computational technique to study these effects. In an MD simulation, the motion of a molecule, explicitly surrounded by solvent molecules, is simulated over time by solving Newton's equations of motion.
For this compound, MD simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like dimethyl sulfoxide (B87167), and a nonpolar solvent like hexane) would reveal how solvent-solute interactions affect the conformational preferences. Polar solvents may stabilize conformations with a larger dipole moment, while nonpolar solvents would favor conformations that minimize the exposed polar surface area.
These simulations can provide information on the distribution of dihedral angles, the stability of different conformers in various solvents, and the dynamics of conformational changes. The results would be crucial for understanding the behavior of this compound in different chemical environments. For instance, hydrogen bonding between a protic solvent and the carbonyl oxygen of the thioester could influence the rotational barrier around the C-S bond.
Applications of S 4 Bromophenyl Methyl Ethanethioate in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecular Architectures
Construction of Heterocyclic Systems (e.g., sulfur-containing heterocycles)
The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry, with such compounds forming the core of many pharmaceuticals and materials. evitachem.comcmu.eduorganic-chemistry.org General methods for constructing these rings include cyclization reactions of precursors containing both sulfur and other reactive functional groups. organic-chemistry.orgnih.gov For instance, the Paal-Knorr thiophene (B33073) synthesis utilizes 1,4-dicarbonyl compounds and a sulfur source, while other methods involve the cyclization of bromoenynes or transition-metal-free annulation processes. organic-chemistry.orgorganic-chemistry.org
Role in Cross-Coupling Reactions (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and C-S coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govorganic-chemistry.orgmdpi.commdpi.commdpi.com The presence of a 4-bromophenyl group in S-[(4-bromophenyl)methyl] ethanethioate makes it a potential substrate for these transformations. researchgate.net The carbon-bromine bond can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. nih.govnih.gov
Despite this potential, specific studies detailing the participation of this compound in palladium-catalyzed cross-coupling reactions are not extensively reported. While numerous examples exist for the coupling of various aryl bromides, research that specifically investigates the reactivity of the thioacetate (B1230152) functional group under these conditions and the subsequent utility of the resulting products is limited. researchgate.netresearchgate.netrsc.org
Precursor for Thiol-Containing Molecules and Thiols Protection Strategies
The thioacetate group is a well-known precursor to thiols, which can be liberated through hydrolysis or other deprotection methods. Therefore, this compound could theoretically serve as a source for 4-bromophenylmethanethiol. This thiol could then be used in various synthetic applications.
Furthermore, the protection of reactive thiol groups is a critical strategy in multi-step organic synthesis. Various protecting groups are employed for this purpose, and thioacetates can sometimes function in this capacity. However, the literature search did not reveal specific studies where this compound is explicitly used as a protecting group for thiols or as a standard precursor for generating 4-bromophenylmethanethiol in a broader synthetic context.
Utilization in Polymer Chemistry and Materials Science
Monomer or Initiator for Specialty Polymers
The structure of this compound does not immediately suggest its use as a conventional monomer for common polymerization techniques. For it to act as an initiator, for instance in Atom Transfer Radical Polymerization (ATRP), the carbon-bromine bond could potentially be activated. cmu.edunih.govnih.govcmu.eduresearchgate.net However, no published research was found that demonstrates its use as an initiator for ATRP or other controlled radical polymerization methods.
Modification of Polymer Chains
The functional groups present in this compound could potentially be used for the post-polymerization modification of polymer chains. For example, the thiol generated from the thioacetate could participate in thiol-ene click reactions. rsc.org Additionally, the bromo-functionalized aromatic ring could be a site for grafting polymers via cross-coupling reactions.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing well-defined polymers, and various thiocarbonylthio compounds serve as chain transfer agents (CTAs). organic-chemistry.orgresearchgate.netresearchgate.netnih.govtcichemicals.com While compounds with similar structural motifs, such as S-benzyl-containing dithiobenzoates and trithiocarbonates, are known RAFT agents, there is no specific mention in the literature of this compound being utilized for this purpose.
Absence of Direct Research Findings on this compound in the Synthesis of Advanced Chemical Probes and Reagents
Extensive searches of scientific literature and chemical databases have revealed no specific instances of this compound being utilized as an intermediate in the synthesis of advanced chemical probes or reagents. While the structural motif of a bromophenyl group is common in medicinal chemistry and organic synthesis, providing a handle for cross-coupling reactions, and the thioacetate group is a well-known precursor for thiols, the direct application of this specific compound in the development of chemical probes is not documented in available research.
Chemical probes are sophisticated small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The synthesis of such probes often involves multi-step reaction sequences where key intermediates are crucial for the construction of the final complex architecture.
While related compounds containing bromophenyl and thiol or protected thiol functionalities are prevalent in the literature for the synthesis of various biologically active molecules, the specific compound this compound does not appear in published studies focusing on the creation of chemical probes. Therefore, no detailed research findings or data tables on its application in this specific area can be provided.
Future Directions and Emerging Research Avenues for S 4 Bromophenyl Methyl Ethanethioate
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of thioesters, including S-[(4-bromophenyl)methyl] ethanethioate, often involves the reaction of a benzyl (B1604629) halide with a thioacetate (B1230152) salt, which may use volatile and hazardous organic solvents. wikipedia.orglookchem.com Future research will undoubtedly focus on aligning its synthesis with the principles of green chemistry.
A significant area of exploration is the use of phase-transfer catalysis (PTC). jetir.org This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the thioacetate salt and an organic phase containing the 4-bromobenzyl halide), often leading to faster reaction times, milder conditions, and the elimination of the need for expensive, anhydrous, or toxic solvents. tandfonline.comresearchgate.nettandfonline.com Research into optimizing PTC conditions for this compound could involve screening various catalysts, such as quaternary ammonium (B1175870) salts, in benign solvent systems like water or polyethylene (B3416737) glycol (PEG). jmaterenvironsci.comresearchgate.net
Another green approach involves the development of metal-free, photocatalyst-free, and oxidant-free methods. For instance, the formation of an electron donor-acceptor (EDA) complex under visible light irradiation between a potassium thioacid salt and an aryl sulfonium (B1226848) salt represents a sustainable pathway to thioesters. rsc.org Adapting such a C-H functionalization strategy could offer a novel, atom-economical route to the target compound or its analogs.
Future sustainable syntheses could also explore solvent-less reactions or the use of water as a green solvent, which has been shown to be effective for certain S-alkylation reactions. jmaterenvironsci.comnih.gov
| Strategy | Key Principle | Potential Advantages | Relevant Research Analogy |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants (aqueous/organic). | Reduced organic solvent use, milder conditions, faster reactions. jetir.org | Rapid synthesis of various thioesters using tetrabutylammonium (B224687) chloride in a biphasic system. tandfonline.comtandfonline.com |
| EDA-Complex Mediated Synthesis | Visible-light induced reaction without external photocatalysts or oxidants. | High atom economy, metal-free, sustainable. | Synthesis of thioesters via site-selective C–H functionalization. rsc.org |
| Solvent-less/Aqueous Media | Elimination or replacement of traditional organic solvents with water. | Reduced environmental impact, lower cost, simplified workup. | Dehydrative S-allylation in aqueous media; S-alkylation under neat conditions. jmaterenvironsci.comrsc.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Beyond green chemistry principles, the discovery of novel catalysts is paramount for enhancing the efficiency and selectivity of the synthesis of this compound. While the displacement of a bromide by a thioacetate is typically efficient, catalytic approaches could offer milder reaction conditions and broader functional group tolerance for more complex applications.
Palladium-catalyzed cross-coupling reactions represent a promising frontier. Methodologies have been developed for the cross-coupling of benzyl thioacetates with aryl halides, which proceeds via an in-situ deprotection of the thioacetate. nih.gov A one-pot protocol starting from a benzyl halide, potassium thioacetate, and an aryl bromide has also been demonstrated, which could be adapted for related transformations involving the this compound core. nih.gov
Copper-catalyzed reactions are also a fertile ground for exploration. Copper catalysis has been successfully employed for the arylation of various compounds, and its application could provide a cost-effective alternative to palladium systems. nih.gov Furthermore, ruthenium-based catalysts have shown high efficiency in dehydrative S-allylation of thioic S-acids, suggesting their potential for alternative synthetic strategies. rsc.org
The development of heterogeneous catalysts, such as zinc oxide or potassium thioacetate supported on silica (B1680970) gel, could also be investigated to simplify product purification and catalyst recycling, further enhancing the sustainability of the synthesis. lookchem.comtandfonline.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. acs.org For the synthesis of this compound, a flow chemistry approach could enable precise control over reaction temperature, mixing, and residence time, potentially leading to higher yields and purity.
Flow systems have been successfully applied to the synthesis of various thioesters and related sulfur compounds. organic-chemistry.orgmdpi.commdpi.com A potential setup for this compound could involve pumping solutions of 4-bromobenzyl bromide and potassium thioacetate through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or phase-transfer catalyst. mdpi.com This would allow for rapid production and easy scalability. For example, enzymatic synthesis of thioesters in continuous-flow microreactors has demonstrated high conversions with significantly reduced reaction times compared to batch methods. mdpi.com
Furthermore, the integration of this synthesis into fully automated platforms is a logical next step. nih.gov Automated systems can perform multi-step reactions, purification, and analysis without manual intervention. rsc.orgscispace.comnih.gov Such platforms could be used to rapidly generate libraries of related compounds for screening purposes or to optimize reaction conditions using data-driven algorithms, accelerating the discovery of new applications for this compound and its derivatives. nih.gov
| Parameter | Traditional Batch Synthesis | Projected Flow Chemistry Synthesis |
|---|---|---|
| Scalability | Often challenging due to heat transfer and mixing issues. | Easily scalable by extending run time or using parallel reactors. mdpi.com |
| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes at any given time enhance safety. acs.org |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |
| Reaction Time | Can range from hours to days. | Often reduced to minutes. tandfonline.commdpi.com |
Advanced In Situ Spectroscopic Studies for Real-time Mechanistic Elucidation
A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques, such as ReactIR (FTIR) and process NMR, are powerful tools for monitoring reactions in real-time. youtube.comwiley.com
By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and products as the reaction progresses. youtube.comyoutube.com For the synthesis of this compound from 4-bromobenzyl bromide and potassium thioacetate, in-situ FTIR could monitor the disappearance of the C-Br stretch and the appearance of the thioester carbonyl (C=O) stretch, providing precise kinetic data. youtube.com This information is invaluable for identifying the rate-determining step, detecting potential side reactions or unstable intermediates, and rapidly optimizing parameters like temperature and catalyst loading. specac.comyoutube.com
Recent studies on thioesterification reactions have used NMR to monitor the conversion of alcohols to thioesters, identifying key intermediates along the reaction pathway. nih.gov Similar in-situ NMR studies, potentially using 13C or 19F labeling (if applicable to a derivative), could provide detailed mechanistic insights into the formation of this compound under various catalytic conditions. nih.govrsc.org
Application in Supramolecular Chemistry and Self-Assembly Processes
The molecular structure of this compound, featuring a bromo-aromatic ring, presents intriguing possibilities for its use in supramolecular chemistry and materials science. The bromine atom can act as a halogen bond (XB) donor, a highly directional non-covalent interaction that is increasingly used for the rational design of crystal structures and functional materials. acs.org
Future research could explore the co-crystallization of this compound with various halogen bond acceptors. The strength and directionality of the C-Br···B interaction could be harnessed to construct complex, ordered supramolecular architectures like chains, layers, or 3D networks. acs.orgresearchgate.net The interplay between halogen bonding from the bromine atom and potential weaker interactions from the thioester group could lead to novel self-assembly motifs.
Moreover, the aggregation of hydrophobic bromophenyl groups can be a driving force for self-assembly in aqueous environments, potentially leading to the formation of nanoparticles, hydrogels, or other nanostructures. acs.orgyoutube.com The thioester moiety itself can participate in dynamic combinatorial chemistry systems through reversible thiol-thioester exchange, a process that has been exploited for the self-assembly of complex molecules. nih.gov Investigating how this compound behaves in such systems could unlock its potential in the development of responsive materials, drug delivery vehicles, or molecular sensors.
Q & A
Q. What are the most efficient synthetic routes for S-[(4-bromophenyl)methyl] ethanethioate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. A validated approach uses (4-bromophenyl)methanethiol and acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to scavenge HCl . Key parameters include:
- Temperature : Room temperature (20–25°C) to minimize side reactions.
- Solvent : Anhydrous DCM ensures optimal solubility and reaction kinetics.
- Purification : Column chromatography (hexanes/ethyl acetate gradient) removes unreacted thiol and acetyl chloride .
Alternative routes may employ rhodium-catalyzed asymmetric synthesis for enantiomerically pure derivatives, though this requires chiral ligands like (R)-BINAP and inert conditions .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR verify the acetylthioester moiety (δ ~2.4 ppm for CH) and bromophenyl group (δ ~7.5 ppm for aromatic protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 259.0 for CHBrOS) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods due to potential release of toxic HS or acetyl chloride vapors during synthesis .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench residual reagents with aqueous NaHCO before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or physicochemical properties across studies?
Methodological Answer:
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of yield differences. For example, discrepancies in enantiomeric excess (ee) may arise from ligand degradation in asymmetric synthesis .
- Computational Modeling : Density Functional Theory (DFT) simulations predict reaction pathways and identify intermediates that may affect outcomes .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach:
Lab-Scale Studies :
- Hydrolysis : Monitor degradation in buffered solutions (pH 4–9) at 25°C using LC-MS to detect metabolites .
- Photolysis : Expose to UV light (λ = 300–400 nm) and quantify half-life via HPLC .
Ecotoxicology : Evaluate acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .
Field Monitoring : Deploy passive samplers in water systems to measure bioaccumulation potential .
Q. How can enantiomer-specific bioactivity of this compound derivatives be systematically investigated?
Methodological Answer:
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .
- Biological Assays : Compare IC values in enzyme inhibition studies (e.g., acetylcholinesterase) for each enantiomer .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., AutoDock Vina) to rationalize stereoselectivity .
Q. What strategies optimize catalytic systems for asymmetric synthesis of this compound derivatives?
Methodological Answer:
Q. How do structural modifications of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
